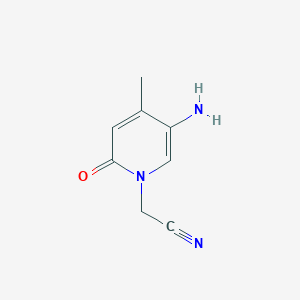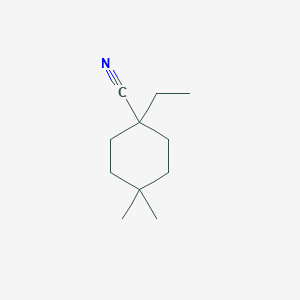
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids It is characterized by the presence of a cyanophenyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the thiophene ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but lacks the thiophene ring.
2-Thiophenecarboxylic acid: Contains the thiophene ring but lacks the cyanophenyl group.
5-(4-Cyanophenyl)-2-furancarboxylic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is unique due to the combination of the cyanophenyl group and the thiophene ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C12H7NO2S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
5-(4-cyanophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO2S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15) |
Clave InChI |
KUWSAQYQTPFDTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
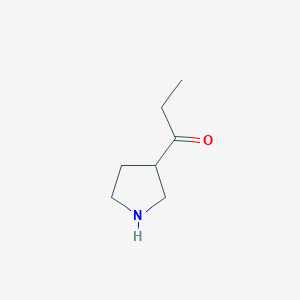
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

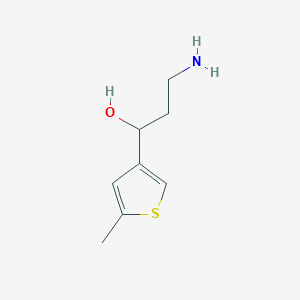
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)


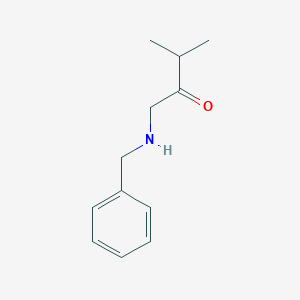
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
